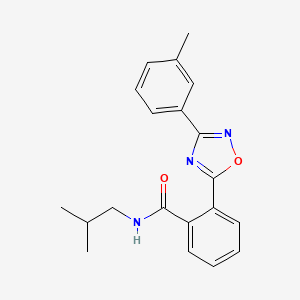
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as IBTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to protect against neurotoxicity induced by beta-amyloid peptides, which are associated with Alzheimer's disease. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of specific enzymes and signaling pathways. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to activate the PI3K/Akt signaling pathway, which is involved in neuronal survival and growth. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to inhibit the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to induce apoptosis, inhibit tumor angiogenesis, and suppress tumor growth. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to protect against beta-amyloid-induced neurotoxicity and promote neuronal survival and growth. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which makes it a useful tool for studying specific enzymes and signaling pathways. Another advantage is its low toxicity, which allows for higher doses to be administered without adverse effects. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and anti-inflammatory therapy. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide and improving its solubility in aqueous solutions.
合成法
The synthesis method of N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with isobutylamine and 4-dimethylaminopyridine in the presence of N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with benzoyl chloride to yield N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide.
特性
IUPAC Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-21-19(24)16-9-4-5-10-17(16)20-22-18(23-25-20)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBCVKKSFKSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
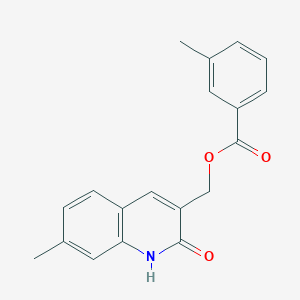
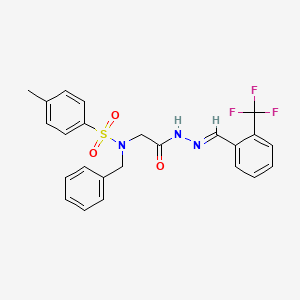

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)
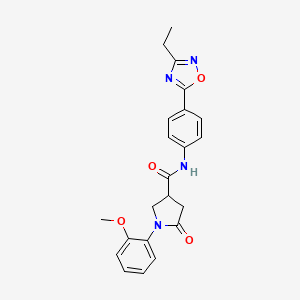
![N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7713286.png)
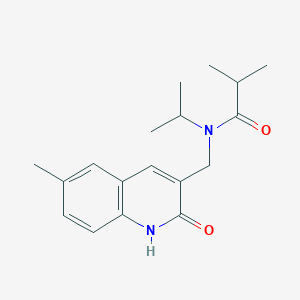

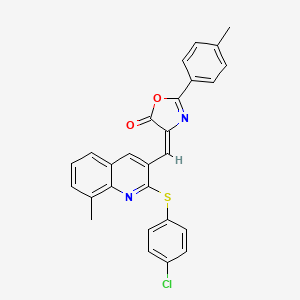
![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)
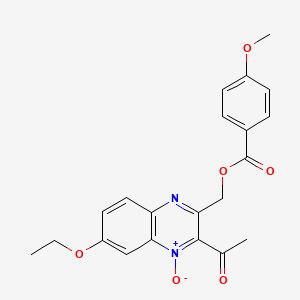
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713347.png)